{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol
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Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might interact with kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .
Comparison with Similar Compounds
{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol can be compared with other similar compounds such as:
Imidazole: A simpler structure with similar nitrogen-containing rings.
Pyrrole: Another simpler structure with a single nitrogen-containing ring.
Benzimidazole: A fused ring system similar to this compound but with a benzene ring instead of a pyrrole ring.
Properties
CAS No. |
1824343-25-0 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2 |
InChI Key |
PGMQFGCBAFICCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=NC=C2)CO |
Purity |
95 |
Origin of Product |
United States |
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